

Propoxybenzene: A Technical Guide to Synthesis and Characterization

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Compound of Interest

Compound Name: Benzene, propoxy-

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This in-depth technical guide provides a comprehensive overview of the synthesis and characterization of propoxybenzene, an aromatic ether with applications as a solvent and a synthetic intermediate in the pharmaceutical and fragrance industries.[1][2] This document details the prevalent synthetic methodology, extensive characterization data, and detailed experimental protocols.

Introduction

Propoxybenzene, also known as phenyl propyl ether, is an organic compound with the chemical formula $C_9H_{12}O$. [3][4] It consists of a propyl group attached to a benzene ring through an ether linkage. [1] This structure imparts properties that make it a valuable building block in organic synthesis and a subject of interest in medicinal chemistry. [2][5]

Synthesis of Propoxybenzene

The most common and efficient method for the synthesis of propoxybenzene is the Williamson ether synthesis. [5][6] This reaction proceeds via an S_N2 mechanism involving a phenoxide ion as a nucleophile attacking a primary alkyl halide. [5][7]

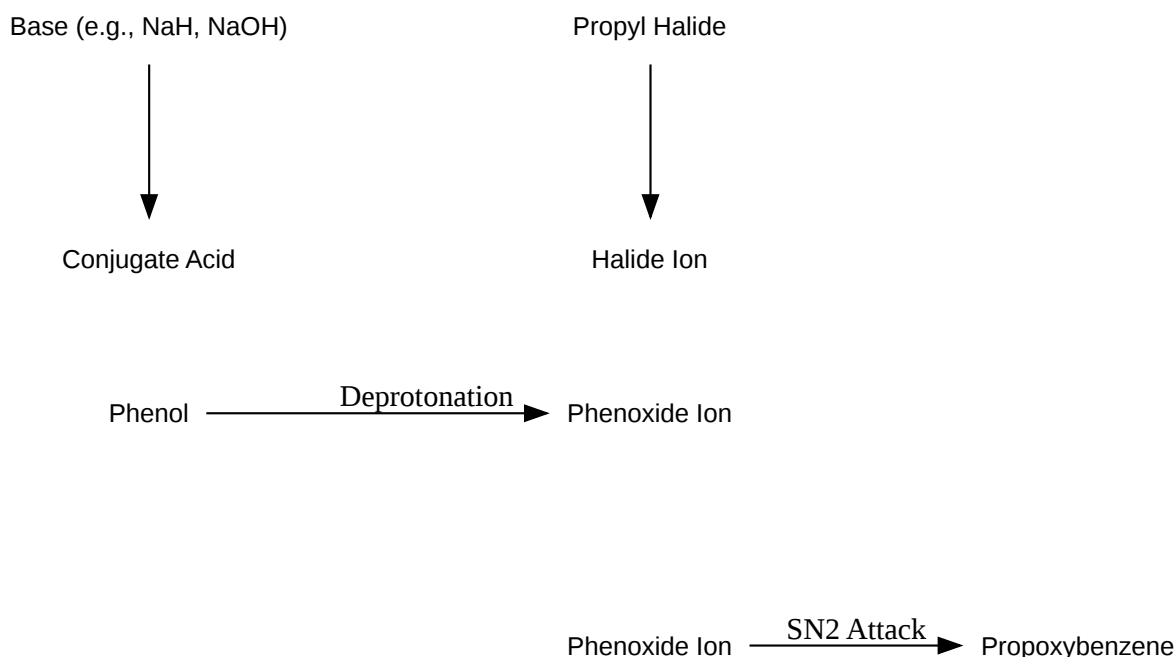
The overall reaction is as follows:

Phenol + 1-Propyl Halide (e.g., 1-propyl bromide or 1-propyl iodide) → Propoxybenzene + Halide Salt

Reaction Mechanism

The synthesis involves two main steps:

- Deprotonation of Phenol: A strong base is used to deprotonate the hydroxyl group of phenol, forming a highly nucleophilic phenoxide ion.
- Nucleophilic Attack: The phenoxide ion then attacks the primary carbon atom of the propyl halide, displacing the halide ion and forming the ether linkage.^[5]



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Diagram 1: Williamson Ether Synthesis of Propoxybenzene

Physicochemical Properties

Propoxybenzene is a colorless to almost colorless clear liquid.^{[1][8]} A summary of its key physical and chemical properties is presented in the table below.

Property	Value	References
Molecular Formula	C ₉ H ₁₂ O	^{[1][3][4]}
Molecular Weight	136.19 g/mol	^{[1][5]}
CAS Number	622-85-5	^{[1][4][5]}
Appearance	Colorless to slightly yellow liquid	^[1]
Boiling Point	189.9 ± 0.0 °C at 760 mmHg	^[9]
Melting Point	-28 °C	^{[8][9]}
Density	0.9 ± 0.1 g/cm ³	^[9]
Refractive Index (n _{20/D})	1.5014	^[10]

Spectroscopic Characterization

The structure of synthesized propoxybenzene can be confirmed using various spectroscopic techniques.

¹H NMR Spectroscopy

The ¹H NMR spectrum of propoxybenzene exhibits characteristic signals for both the aromatic and the aliphatic protons.^[5]

Protons	Chemical Shift (δ, ppm)	Multiplicity	Integration
Aromatic (C ₆ H ₅)	6.8 - 7.5	Multiplet	5H
Methylene (-OCH ₂ -)	~3.9	Triplet	2H
Methylene (-CH ₂ CH ₃)	~1.8	Sextet	2H
Methyl (-CH ₃)	~1.0	Triplet	3H

¹³C NMR Spectroscopy

The ¹³C NMR spectrum shows distinct signals for the six aromatic carbons and the three aliphatic carbons of the propoxy group.^[5]

Carbon	Chemical Shift (δ, ppm)
Aromatic C-O	158.8
Aromatic C	129.5
Aromatic C	120.5
Aromatic C	114.5
O-CH ₂	69.5
-CH ₂ CH ₂ O-	22.0
-CH ₃	10.5

Infrared (IR) Spectroscopy

The IR spectrum of propoxybenzene displays characteristic absorption bands corresponding to its functional groups.^[5]

Functional Group	Wavenumber (cm ⁻¹)
Aromatic C-H Stretch	3000 - 3100
Aliphatic C-H Stretch	2850 - 3000
Aromatic Ring Vibrations	1500 - 1600
C-O Stretch	1000 - 1300

Mass Spectrometry (MS)

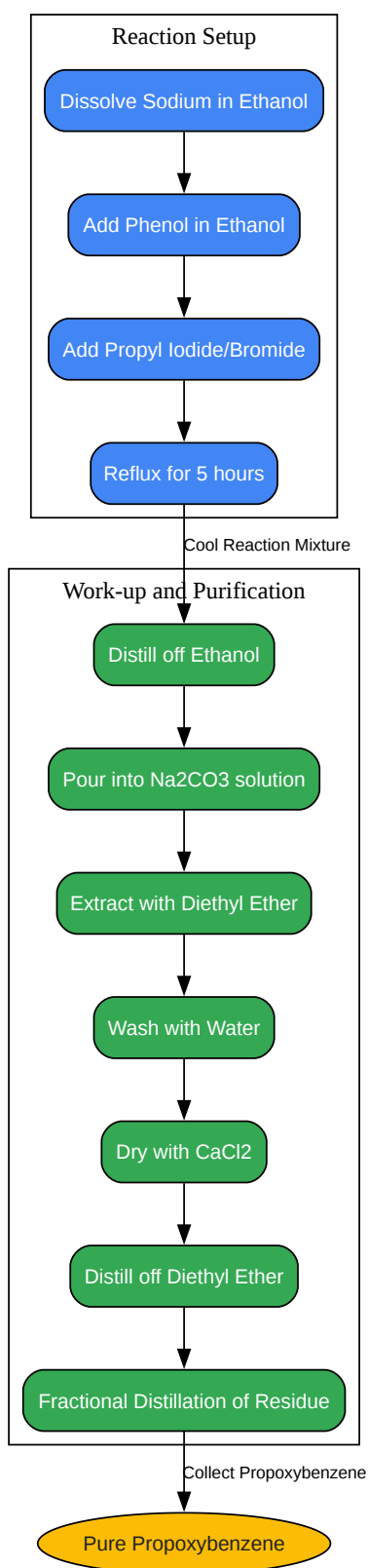
Electron Ionization Mass Spectrometry (EI-MS) of propoxybenzene shows a molecular ion peak [M]⁺ at m/z 136, corresponding to its molecular weight.^[5] Common fragmentation pathways involve the cleavage of the C-O bond and fragmentation of the alkyl chain.^[5]

Experimental Protocols

This section provides a detailed methodology for the synthesis and purification of propoxybenzene via Williamson ether synthesis.

Synthesis of Propoxybenzene

This protocol is adapted from established procedures and aims for a high yield of the target compound.[\[10\]](#)



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Diagram 2: Experimental Workflow for Propoxybenzene Synthesis

Materials:

- Phenol
- Metallic sodium
- Absolute ethanol
- Propyl iodide or propyl bromide
- 5% Sodium carbonate solution
- Diethyl ether
- Anhydrous calcium chloride

Procedure:

- In a round-bottom flask equipped with a reflux condenser and a stirring bar, dissolve 0.25 gram-equivalent of metallic sodium in 300 ml of absolute ethanol.
- To the resulting sodium ethoxide solution, add a solution of phenol dissolved in a small amount of absolute ethanol.
- Following the addition of phenol, add 0.2 moles of propyl iodide (or propyl bromide) to the reaction mixture.
- Heat the mixture to reflux with constant stirring, ensuring the exclusion of moisture, for 5 hours.[\[10\]](#)
- After the reflux period, allow the reaction mixture to cool to room temperature.
- Distill off the majority of the ethanol using a Vigreux column.
- Pour the cooled distillation residue into 100 ml of 5% aqueous sodium carbonate solution.
- Transfer the mixture to a separatory funnel and extract the organic phase several times with diethyl ether.

- Combine the organic extracts and wash them with water.
- Dry the ethereal solution over anhydrous calcium chloride.
- Remove the diethyl ether by distillation.
- Fractionally distill the residue to obtain pure propoxybenzene. An 80% yield can be expected.[\[10\]](#)

Note: Unreacted phenol can be recovered by acidifying the aqueous alkaline solution and extracting it with ether.[\[10\]](#)

Characterization Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Sample Preparation: Dissolve a small amount of the purified product in deuterated chloroform (CDCl_3).
- Acquisition: Record ^1H and ^{13}C NMR spectra on a suitable NMR spectrometer.

Infrared (IR) Spectroscopy:

- Sample Preparation: Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr).
- Acquisition: Obtain the IR spectrum using an FTIR spectrometer.

Gas Chromatography-Mass Spectrometry (GC-MS):

- Sample Preparation: Dilute a small amount of the sample in a suitable solvent (e.g., dichloromethane or diethyl ether).
- Analysis: Inject the sample into a GC-MS system to determine purity and confirm the molecular weight and fragmentation pattern.[\[5\]](#)

Safety Information

Propoxybenzene should be handled with appropriate safety precautions in a well-ventilated area. It may cause skin and eye irritation.[3] Personal protective equipment, including laboratory clothing, chemical-resistant gloves, and safety goggles, should be worn.[9] Avoid exposure to heat, flames, and sparks, and store away from oxidizing agents.[9]

This guide provides a foundational understanding of the synthesis and characterization of propoxybenzene. For specific applications, further optimization of reaction conditions and analytical methods may be required.

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References

- 1. Page loading... [guidechem.com]
- 2. medkoo.com [medkoo.com]
- 3. cymitquimica.com [cymitquimica.com]
- 4. cymitquimica.com [cymitquimica.com]
- 5. Propoxybenzene | 622-85-5 | Benchchem [benchchem.com]
- 6. byjus.com [byjus.com]
- 7. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 8. Propoxybenzene | 622-85-5 [chemicalbook.com]
- 9. Propoxybenzene | CAS#:622-85-5 | Chemsrce [chemsrc.com]
- 10. prepchem.com [prepchem.com]
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